N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide
Description
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide is a sulfonamide derivative featuring a benzo[f][1,4]oxazepin-5-one core fused to a benzene ring. The molecule includes a 2,4-dimethoxybenzenesulfonamide moiety attached to the oxazepine ring at the 7-position. The ethyl substituent at the 4-position and the ketone group at the 5-position likely influence its conformational stability and reactivity.
Properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-4-21-9-10-27-16-7-5-13(11-15(16)19(21)22)20-28(23,24)18-8-6-14(25-2)12-17(18)26-3/h5-8,11-12,20H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSNDKNCVMGSCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide is a synthetic compound with a complex structure that includes a benzo-fused oxazepine ring and a sulfonamide functional group. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 378.43 g/mol. The compound features an ethyl substituent and two methoxy groups that enhance its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzymes involved in critical biological pathways.
- Receptor Modulation : The oxazepine ring may enhance binding affinity to specific receptors, influencing cellular signaling pathways.
Anticancer Properties
Research indicates that compounds with similar structures can exhibit anticancer activity. For instance:
- Differentiation Induction : Certain oxazepine derivatives have been shown to induce differentiation in acute myeloid leukemia (AML) cells by modulating CD11b expression.
- Cytotoxicity Studies : In vitro studies reveal that related compounds have varying degrees of cytotoxicity against leukemia cell lines. For example, IC50 values were reported above 20 µg/mL for several analogues, indicating low activity unless specific structural modifications are made .
Immunomodulatory Effects
The compound has potential immunomodulatory effects:
- CD11b Upregulation : Similar compounds have been reported to upregulate CD11b expression in certain immune cell lines, suggesting a role in enhancing immune responses.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin) | Ethyl substituent and oxazepine core | Potential anticancer activity |
| N-(4-methylbenzamide) | Methyl group instead of ethyl | Varying enzyme inhibition |
| N-(trifluoromethyl)benzamide | Trifluoromethyl group | Enhanced reactivity and potential kinase inhibition |
Case Studies
Several studies have focused on the synthesis and characterization of oxazepine derivatives:
- Synthesis and Characterization : The synthesis typically involves multi-step reactions using commercially available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the structure and purity of the synthesized compounds.
- In Vitro Testing : Compounds were tested against various cancer cell lines to assess their cytotoxic effects. Results indicated that modifications to the oxazepine structure could significantly alter biological activity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Sulfonamide Derivatives
Triazole-Containing Sulfonamides ()
Compounds 4–15 in are triazole-sulfonamide hybrids synthesized via hydrazide-isothiocyanate coupling and subsequent cyclization. Key structural and functional comparisons with the target compound are summarized below:
Functional Implications :
- The oxazepine core in the target compound may confer greater conformational rigidity compared to the smaller, more flexible triazole ring.
Pesticide Sulfonamides ()
lists sulfonamide-based pesticides such as sulfentrazone and etobenzanid . Structural comparisons are as follows:
Functional Implications :
- The absence of halogens in the target compound may reduce toxicity compared to pesticidal analogs like sulfentrazone.
- The dimethoxy groups could modulate electronic effects, altering binding affinity to biological targets compared to halogenated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
